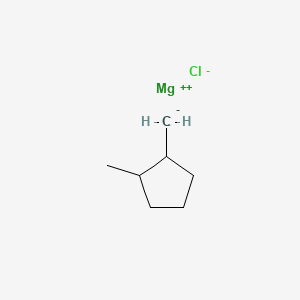
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H13ClMg. It is a derivative of magnesium chloride, where the magnesium ion is coordinated with a 2-methylcyclopentyl group and a methanide group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (2-methylcyclopentyl)methanide typically involves the reaction of magnesium chloride with 2-methylcyclopentylmethane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Temperature: Typically around 0-25°C.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s reactivity and applications.
化学反应分析
Types of Reactions
Magnesium chloride (2-methylcyclopentyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanide group acts as a nucleophile.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons.
Conditions: Reactions are typically carried out under an inert atmosphere, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted alkanes.
科学研究应用
Magnesium chloride (2-methylcyclopentyl)methanide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
作用机制
The mechanism by which magnesium chloride (2-methylcyclopentyl)methanide exerts its effects involves the coordination of the magnesium ion with the 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent nucleophile in various reactions. The compound can interact with electrophilic centers in substrates, facilitating the formation of new bonds and the transformation of functional groups.
相似化合物的比较
Similar Compounds
- Magnesium chloride (2-methylallyl)methanide
- Magnesium chloride (cyclopentyl)methanide
- Magnesium chloride (2-methylcyclohexyl)methanide
Uniqueness
Magnesium chloride (2-methylcyclopentyl)methanide is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
属性
CAS 编号 |
651304-19-7 |
|---|---|
分子式 |
C7H13ClMg |
分子量 |
156.93 g/mol |
IUPAC 名称 |
magnesium;1-methanidyl-2-methylcyclopentane;chloride |
InChI |
InChI=1S/C7H13.ClH.Mg/c1-6-4-3-5-7(6)2;;/h6-7H,1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QHOHPMYXSGCJFR-UHFFFAOYSA-M |
规范 SMILES |
CC1CCCC1[CH2-].[Mg+2].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
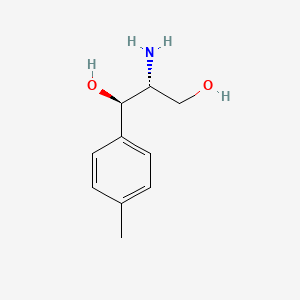
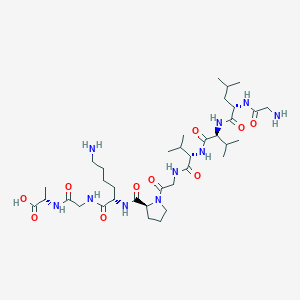
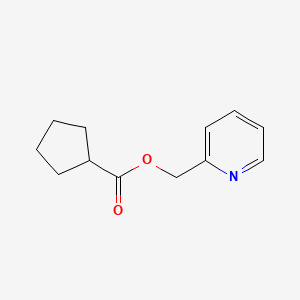
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
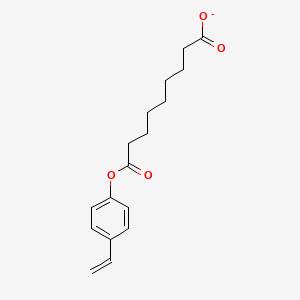
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)
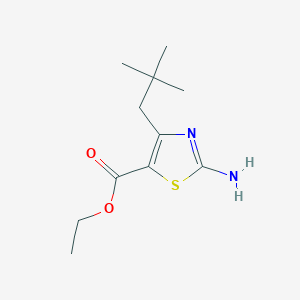
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
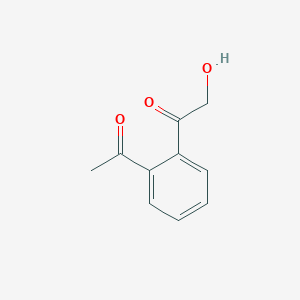
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
